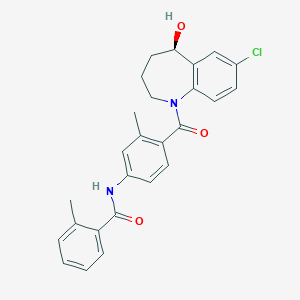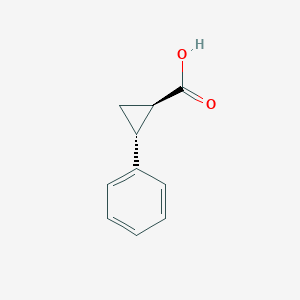
咖啡酸3-O-葡萄糖醛酸酯
描述
Caffeic acid 3-O-glucuronide is a phenolic glycoside, which means it contains a phenolic structure attached to a glycosyl moiety. This compound is a metabolite of caffeic acid, a naturally occurring organic acid found in various plants. It is known for its antioxidant properties and potential health benefits .
科学研究应用
Caffeic acid 3-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phenolic glycosides in various chemical reactions.
Biology: It is studied for its role in plant metabolism and its potential health benefits in humans.
Medicine: It is investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of natural antioxidants for food and cosmetic products
作用机制
Target of Action
Caffeic Acid 3-O-Glucuronide is a metabolite of caffeic acid, which is a type of phenolic compound. The primary targets of this compound are enzymes involved in its metabolism, such as catechol-O-methyltransferase (COMT) and UDP-glucuronyltransferase (GT) . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds.
Mode of Action
Caffeic Acid 3-O-Glucuronide interacts with its targets through enzymatic reactions. Specifically, caffeic acid is converted to isoferulic acid by COMT. Isoferulic acid can then form isoferulic acid-3′-sulfate by the action of an unspecified sulfotransferase enzyme or isoferulic acid-3-O-glucuronide (which is Caffeic Acid 3-O-Glucuronide) by GT .
Biochemical Pathways
The compound is synthesized in plants through the shikimic acid pathway , where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . In humans, it undergoes several reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
The bioavailability of Caffeic Acid 3-O-Glucuronide is influenced by factors such as dietary intake, bioaccessibility, and metabolism . It’s worth noting that the metabolism of phenolic compounds is first studied in the in-vitro system followed by in-vivo evaluation . The studies on the in-vitro model system can offer valuable insights that are relevant to human health only if they are carefully designed and critically interpreted .
Result of Action
It’s known that some products of phenolic acid metabolism, including caffeic acid 3-o-glucuronide, retain strong antioxidant properties .
Action Environment
The action, efficacy, and stability of Caffeic Acid 3-O-Glucuronide can be influenced by various environmental factors. For instance, food processing can improve the release of hydroxycinnamic acids (HCAs) and increase their antioxidant capacity . Furthermore, the gut microbiota plays a significant role in the metabolism of chlorogenic, ferulic, and caffeic acids .
生化分析
Biochemical Properties
Caffeic Acid 3-O-Glucuronide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The gut microbiota metabolism of chlorogenic, ferulic, and caffeic acids generates various cinnamic acids, including caffeic acid .
Cellular Effects
Caffeic Acid 3-O-Glucuronide has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the growth of viruses, including influenza virus .
Molecular Mechanism
At the molecular level, Caffeic Acid 3-O-Glucuronide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms complexes with metals, inhibiting the decomposition of peroxides, reducing the formation of free radicals, and their attack on lipids, amino acids of proteins, double bonding of polyunsaturated fatty acids, and bases of DNA .
Metabolic Pathways
Caffeic Acid 3-O-Glucuronide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Caffeic Acid 3-O-Glucuronide is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
Caffeic acid 3-O-glucuronide can be synthesized through enzymatic glucuronidation of caffeic acid. This process involves the use of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to caffeic acid .
Industrial Production Methods
Industrial production of caffeic acid 3-O-glucuronide typically involves the extraction of caffeic acid from plant sources, followed by enzymatic glucuronidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Caffeic acid 3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, leading to the formation of quinones.
Reduction: This reaction involves the gain of electrons, converting quinones back to phenolic compounds.
Substitution: This reaction involves the replacement of a functional group with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinones and reduced phenolic compounds, which retain the antioxidant properties of the parent compound .
相似化合物的比较
Similar Compounds
Similar compounds include:
Chlorogenic acid: Another phenolic compound with antioxidant properties.
Ferulic acid: Known for its antioxidant and anti-inflammatory effects.
p-Coumaric acid: A phenolic acid with antioxidant properties.
Uniqueness
Caffeic acid 3-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, caffeic acid. This modification also influences its metabolic stability and biological activity .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMSDFTZKNUHY-ZYZFHZPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648958 | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093679-73-2 | |
| Record name | 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is caffeic acid 3-O-glucuronide formed in the body?
A1: Caffeic acid 3-O-glucuronide is a metabolite of caffeic acid, a phenolic compound found abundantly in plants. After ingestion of caffeic acid-rich foods or extracts, caffeic acid is metabolized primarily in the liver. One of the major metabolic pathways involves glucuronidation, where a glucuronic acid molecule is attached to caffeic acid, forming caffeic acid 3-O-glucuronide. [] This process enhances its water solubility, facilitating excretion from the body.
Q2: How does the pharmacokinetic profile of caffeic acid 3-O-glucuronide compare to its precursor, caffeic acid, after oral administration of Stauntonia hexaphylla leaf extract (YRA-1909)?
A2: Following oral administration of YRA-1909 to rats, both caffeic acid and caffeic acid 3-O-glucuronide were detected in plasma. Interestingly, the area under the plasma concentration-time curve (AUClast), a measure of drug exposure, for caffeic acid 3-O-glucuronide was significantly higher than that of caffeic acid. [] This suggests that a considerable amount of caffeic acid is rapidly metabolized into caffeic acid 3-O-glucuronide, leading to higher systemic exposure of the metabolite compared to the parent compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


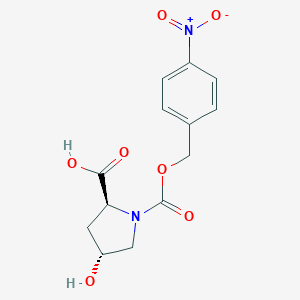
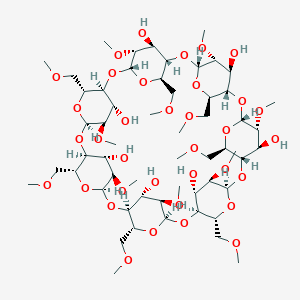
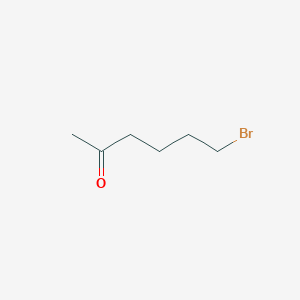
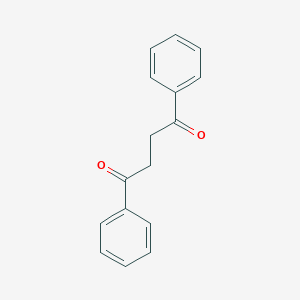
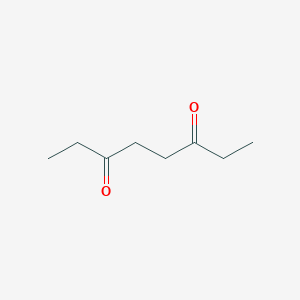
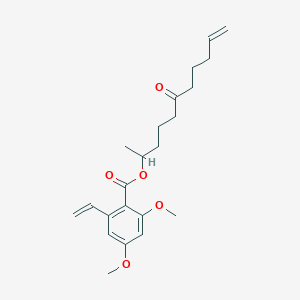
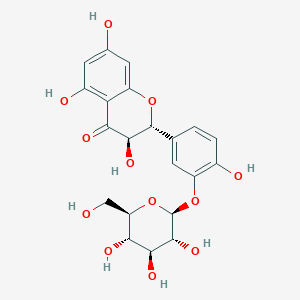
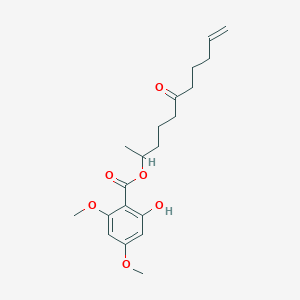
![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)
